tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Catalog No.
S12799621
CAS No.
M.F
C25H31N3O2
M. Wt
405.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidaz...

Product Name

tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]piperidine-1-carboxylate

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C25H31N3O2/c1-18-9-11-19(12-10-18)17-28-22-8-6-5-7-21(22)26-23(28)20-13-15-27(16-14-20)24(29)30-25(2,3)4/h5-12,20H,13-17H2,1-4H3

InChI Key

LFUIBLXARIQAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CCN(CC4)C(=O)OC(C)(C)C

Tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring, a benzo[d]imidazole moiety, and a tert-butyl ester group. The molecular formula of this compound is C25H31N3O2, and it has a molecular weight of 413.54 g/mol . The presence of the benzo[d]imidazole unit suggests potential pharmacological activity, as this class of compounds is often associated with various biological effects.

  • Formation of the Benzo[d]imidazole Derivative: The initial step may include the synthesis of the benzo[d]imidazole core through cyclization reactions involving appropriate precursors.
  • Piperidine Functionalization: The piperidine ring can be modified through alkylation or acylation reactions to introduce the desired substituents.
  • Esterification: The final step generally involves the esterification of the carboxylic acid derivative with tert-butyl alcohol to form the tert-butyl ester .

These reactions can be carried out under various conditions, often utilizing coupling agents and bases to facilitate the formation of amide or ester bonds.

Compounds containing benzo[d]imidazole structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate may exhibit similar pharmacological effects due to its structural attributes. Specific biological assays are needed to confirm its activity against various cell lines or pathogens.

The synthesis methods for tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate typically follow a multi-step synthetic route:

  • Synthesis of Benzo[d]imidazole: This can be achieved through condensation reactions involving o-phenylenediamine and suitable aldehydes or ketones.
  • Piperidine Ring Formation: The piperidine component can be synthesized via reductive amination or by using piperidine derivatives in nucleophilic substitution reactions.
  • Esterification: The carboxylic acid derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst or coupling agent to yield the final product .

Tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate has potential applications in pharmaceuticals due to its anticipated biological activities. It may serve as a lead compound in drug discovery for treating conditions such as cancer, infections, or inflammatory diseases. Additionally, it could be utilized in research settings to study benzo[d]imidazole derivatives' mechanisms of action.

Interaction studies involving tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate would focus on its binding affinity to biological targets such as enzymes or receptors relevant to its proposed therapeutic effects. These studies typically employ techniques like surface plasmon resonance or isothermal titration calorimetry to evaluate binding interactions and affinities.

Similar compounds include:

  • Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate
    • Lacks the 4-methylbenzyl substituent but retains the benzo[d]imidazole structure.
  • Tert-butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
    • Features a fluorobenzyl group instead of a methylbenzyl group, which may alter its biological activity and properties.

Comparison Table

Compound NameUnique FeaturesPotential Activity
Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylateNo substituent on benzeneBasic biological properties
Tert-butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylateFluorine substitutionAltered binding and activity profile
Tert-butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylateMethyl group enhances lipophilicityPotentially improved bioavailability

This comparison highlights how modifications in substituents can influence both the chemical properties and biological activities of similar compounds, emphasizing the uniqueness of tert-butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate within this class of compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

405.24162724 g/mol

Monoisotopic Mass

405.24162724 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

Explore Compound Types